molecular formula C12H11Cl2N3O B12005605 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- CAS No. 64174-46-5

1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-

Cat. No.: B12005605
CAS No.: 64174-46-5
M. Wt: 284.14 g/mol
InChI Key: UYRHVNDOUDUUNX-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group, two chlorine atoms, and two methyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

    Chlorophenyl derivatives: Compounds containing chlorophenyl groups with varying positions and numbers of chlorine atoms.

    Dimethylpyrazole derivatives: Compounds with dimethyl groups on the pyrazole ring but different functional groups.

Uniqueness

1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its dual chlorine substitution and carboxamide group make it a versatile compound for various applications.

Properties

CAS No.

64174-46-5

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

5-chloro-N-(3-chlorophenyl)-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C12H11Cl2N3O/c1-7-10(11(14)17(2)16-7)12(18)15-9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,15,18)

InChI Key

UYRHVNDOUDUUNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC(=CC=C2)Cl)Cl)C

Origin of Product

United States

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